![molecular formula C21H19N5O4S B2631605 N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 946354-07-0](/img/structure/B2631605.png)
N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N5O4S and its molecular weight is 437.47. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidin-6-yl moiety and related heterocycles are frequently explored in medicinal chemistry for their potential therapeutic applications. These compounds exhibit a broad spectrum of pharmacological properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and radiodiagnostic applications (Cherukupalli et al., 2017). The structural versatility of these heterocycles allows for significant synthetic exploration to develop drug-like candidates with varied medicinal properties.
Catalytic Applications in Synthesis
Research on pyranopyrimidine scaffolds, including the pyrazolo[3,4-d]pyrimidin-6-yl derivatives, emphasizes their broader synthetic applications facilitated by hybrid catalysts (Parmar et al., 2023). These catalysts, ranging from organocatalysts and metal catalysts to nanocatalysts, enable the development of structurally complex and functionally diverse heterocyclic compounds. This research underscores the compound's role in facilitating the synthesis of lead molecules for pharmaceutical development.
Potential in Organic Synthesis and Catalysis
The exploration of heterocyclic N-oxides, including pyridine and indazole derivatives, highlights their significance in organic synthesis, catalysis, and drug development (Li et al., 2019). These compounds are utilized as synthetic intermediates and in designing catalysts for asymmetric synthesis. Given the structural similarity and functional relevance, N-(2,5-dimethoxyphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide could potentially serve similar roles in facilitating organic synthesis and medicinal chemistry research.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c1-29-14-8-9-17(30-2)16(10-14)23-18(27)12-31-21-24-19-15(20(28)25-21)11-22-26(19)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQBHNIHVUYVLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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